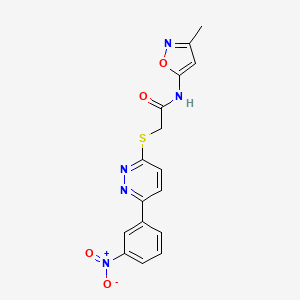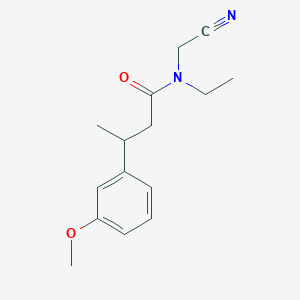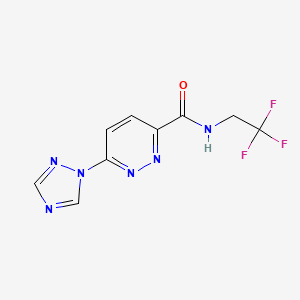![molecular formula C20H15N3OS B2808119 (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole CAS No. 303116-23-6](/img/structure/B2808119.png)
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hydrazones, which are part of the structure of this compound, can be achieved by combining suitable aldehydes with four hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Chemical Reactions Analysis
While specific chemical reactions involving “(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole” are not available, researchers have created a reliable means of predicting the performance of a new and promising type of catalyst . This could potentially be relevant for future studies involving this compound.科学的研究の応用
Antiproliferative Activities
- Antiproliferative Activity in Carcinoma Cell Lines : Arylidene-hydrazinyl-thiazole derivatives, a group that includes compounds similar to (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, have been studied for their antiproliferative activities. Notably, some of these derivatives exhibited significant antiproliferative activity on carcinoma cell lines such as MDA-MB231 and HeLa, highlighting their potential in cancer research (Grozav et al., 2014).
Applications in Drug Delivery and Antimicrobial Activity
- Synthesis of Carrier Polymers for Drug Delivery : The compound 2-hydrazinylbenzo[d]thiazole, closely related to (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, has been utilized in synthesizing new carrier polymers. These polymers have shown promise for delivering various drugs and also exhibited antibacterial activities (Attiya et al., 2022).
Antimicrobial Properties
- Antibacterial and Antifungal Properties : Thiazole derivatives, including those structurally similar to (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, have demonstrated notable antibacterial and antifungal properties. These compounds have been effective against various bacteria and fungi, indicating their potential as antimicrobial agents (Maddila et al., 2016).
Applications in Sensing and Detection
- Fluorescent Sensors for Metal Ions : Some benzothiazole derivatives have been designed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. These applications demonstrate the potential of such compounds in analytical chemistry and environmental monitoring (Suman et al., 2019).
Other Potential Applications
Synthesis of Novel Heterocyclic Systems : The synthesis of novel thiazole derivatives has expanded the range of potential applications for such compounds. These new derivatives have been investigated for their potential antimicrobial and anticancer properties, indicating their versatility in pharmaceutical research (Al-Mutabagani et al., 2021).
Catalytic Activity in Oxidation Reactions : Dioxidovanadium(V) complexes with thiazole-hydrazone ligands have shown catalytic activity in the oxidation of olefins. This highlights the potential application of thiazole derivatives in catalysis and industrial chemistry (Ghorbanloo et al., 2017).
Optoelectronic Applications : Thiazole derivatives have been investigated for their nonlinear optical (NLO) properties. These findings suggest potential uses in optoelectronics, an area of growing importance in technology and materials science (Haroon et al., 2020).
特性
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-2-8-16(9-3-1)24-17-10-6-7-15(13-17)14-21-23-20-22-18-11-4-5-12-19(18)25-20/h1-14H,(H,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFCPUYMNTBLP-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)

![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)
![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)
![7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2808053.png)
![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)
![2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2808055.png)
![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)
